molecular formula C20H18ClN3O4S B2763942 N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921818-51-1

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2763942
CAS No.: 921818-51-1
M. Wt: 431.89
InChI Key: TXNHZCOZEWTCMS-UHFFFAOYSA-N
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Description

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound features a thiazole ring, a chlorophenyl group, and a dimethoxybenzamide moiety, making it a molecule of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps :

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenylamine.

    Coupling with Dimethoxybenzamide: The final step involves coupling the thiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Due to its antimicrobial and anticancer properties, it is investigated for potential use in treating infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways . The thiazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the disruption of critical biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can be compared with other thiazole derivatives, such as :

    2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.

    4-(4-Chlorophenyl)thiazol-2-amine: Similar in structure but lacks the dimethoxybenzamide moiety, affecting its biological activity.

    N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Another thiazole derivative with different substituents, leading to variations in its biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H16ClN3O3S and a molecular weight of 388.83 g/mol. Its structure features a thiazole ring, a benzamide moiety, and methoxy groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16ClN3O3S
Molecular Weight388.83 g/mol
Purity≥95%

Target Proteins and Enzymes

The compound is hypothesized to interact with specific proteins or enzymes involved in cellular processes. The thiazole nucleus is known for its medicinal properties, potentially targeting pathways related to:

  • Antimicrobial Activity : The thiazole structure may inhibit bacterial lipid biosynthesis, contributing to its antimicrobial effects.
  • Anticancer Properties : The compound may act on pathways that regulate cell proliferation and apoptosis in cancer cells.

Interaction with Biological Molecules

The binding affinity of the compound is enhanced by the presence of chlorophenyl and thiazol groups, which can form hydrogen bonds with active sites on target proteins. This interaction alters the function of these proteins, leading to various biological effects.

Antimicrobial Effects

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

  • Bacillus subtilis
  • Salmonella typhi

In vitro studies demonstrate moderate to strong inhibitory effects against these pathogens .

Anticancer Activity

The compound's anticancer potential has been explored through various studies. For example, thiazole derivatives have been evaluated for their ability to inhibit specific cancer cell lines. In one study, compounds containing thiazole rings demonstrated significant cytotoxicity against breast cancer cells by inducing apoptosis .

Case Studies

  • Antimicrobial Study : A study on thiazole derivatives revealed that compounds with similar structures exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis .
  • Anticancer Research : In a clinical trial involving benzamide derivatives, several compounds showed promising results in inhibiting tumor growth in animal models. The study highlighted the role of the thiazole moiety in enhancing bioactivity against cancer cells .
  • Docking Studies : Molecular docking simulations indicated that this compound could effectively bind to targets involved in angiogenesis and tumor progression, suggesting its potential as an anti-cancer agent .

Properties

IUPAC Name

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-16-7-12(8-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-13(21)4-6-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNHZCOZEWTCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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